3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is a useful research compound. Its molecular formula is C20H20N4O9 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide is used in various chemical synthesis processes. For instance, Walczyna et al. (1993) demonstrated its use in synthesizing 2-acetoxyimino derivatives, highlighting its role in complex chemical transformations (Walczyna, Smiatacz, & Ciunik, 1993).
Glycopeptide Synthesis
The compound plays a significant role in the synthesis of glycopeptides, as evidenced by the work of Hiro, Usuki, and Iio (2006), who utilized it in synthesizing the sugar moiety of TIME-EA4, a glycopeptide isolated from silkworm diapause eggs (Hiro, Usuki, & Iio, 2006).
Intermediate Creation in Glycosylation
Kloosterman, Westerduin, and Boom (1986) utilized this compound for preparing intermediates crucial for the synthesis of N,N-diacetylchitobiose derivatives, demonstrating its versatility in the creation of complex carbohydrate structures (Kloosterman, Westerduin, & Boom, 1986).
Nuclear Magnetic Resonance Spectroscopy
El-Sokkary (1993) employed this compound in a study involving nuclear magnetic resonance spectroscopy for structural elucidation of carbohydrates, indicating its usefulness in analytical chemistry (El-Sokkary, 1993).
Glycosylation Efficiency Studies
Silwanis, El-Sokkary, Nashed, and Paulsen (1991) conducted a study to compare the efficiency of different 2-amino-2-deoxy-glucosyl donors, including this compound, for synthesizing glucopyranosides. This research highlights its application in evaluating and optimizing glycosylation processes (Silwanis, El-Sokkary, Nashed, & Paulsen, 1991).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates and glycoconjugates, suggesting that it may interact with enzymes involved in these processes .
Mode of Action
It is known that azides can react with alkynes to form triazoles in a process known as the huisgen cycloaddition . This reaction is often used in click chemistry, a powerful tool for bioconjugation, suggesting that this compound may be used to modify other molecules in a biological context .
Biochemical Pathways
Given its potential use in click chemistry, it could be involved in modifying various biochemical pathways through the addition of functional groups to target molecules .
Result of Action
Its potential use in click chemistry suggests that it could be used to modify the structure and function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Huisgen cycloaddition reaction requires a copper(I) or ruthenium catalyst and is typically performed in an organic solvent . Therefore, the presence of these catalysts and the choice of solvent can significantly affect the compound’s reactivity.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZDYIUFXNQKN-ZKXLYKBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117176 | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102816-25-1 | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102816-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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